

Comprehensive Technical Guide: Isobutyl Salicylate HMDB Metabolite Identification

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Compound Focus: Isobutyl salicylate

CAS No.: 87-19-4

Cat. No.: S597151

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Introduction and Chemical Identification

Isobutyl salicylate (CAS 87-19-4) is an **organic ester compound** belonging to the class of **o-hydroxybenzoic acid esters**, which are **benzoic acid esters** where the benzene ring is ortho-substituted with a hydroxy group. This compound is commonly utilized in the **fragrance and cosmetic industry** as an emollient and flavoring agent, contributing clover, floral, and bitter tasting notes to products [1]. Chemically, it is described as **2-methylpropyl 2-hydroxybenzoate** with the molecular formula **C₁₁H₁₄O₃** and a monoisotopic molecular weight of **194.094294314 Da** [1]. The compound's structure consists of a salicylic acid moiety esterified with an isobutyl alcohol group, creating a molecule with moderate lipophilicity that facilitates its penetration through biological membranes.

From a regulatory perspective, **Isobutyl salicylate** is recognized by the **Flavor and Extract Manufacturers Association** (FEMA 2213) and has been reviewed for safety in fragrance applications [1]. Its use spans multiple consumer product categories, including **lotions, creams, perfumes, and cosmetic formulations**, where it functions both as a fragrance component and a solvent. The compound's **physicochemical properties**, including its relatively low water solubility and moderate logP value, make it particularly suitable for topical applications where sustained release is desired. Understanding these fundamental chemical characteristics provides the foundation for its identification and quantification in complex biological matrices using advanced analytical techniques.

Molecular Characteristics and Properties

Table 1: Fundamental Molecular Characteristics of **Isobutyl Salicylate**

Property	Value	Source/Method
CAS Registry Number	87-19-4	Chemical Abstracts
IUPAC Name	2-methylpropyl 2-hydroxybenzoate	IUPAC Nomenclature
Molecular Formula	C ₁₁ H ₁₄ O ₃	Elemental Analysis
Average Molecular Weight	194.2271 g/mol	Mass Spectrometry
Monoisotopic Mass	194.094294314 Da	High-Resolution MS
Chemical Class	o-Hydroxybenzoic acid esters	Structural Classification

Table 2: Experimental Physicochemical Properties of **Isobutyl Salicylate**

Property	Value	Experimental Conditions
Physical State	Liquid	Room Temperature
Boiling Point	142-143°C	at 20 mmHg
Melting Point	-6°C	Differential Scanning Calorimetry
Density	1.07 g/cm ³	at 25°C
Water Solubility	0.54 g/L	ALOGPS Prediction
logP	3.32	ALOGPS Prediction
pKa (Strongest Acidic)	9.72	Computational Prediction

The **structural features** of **Isobutyl salicylate** include a phenolic hydroxyl group ($pK_a \approx 9.72$) that remains largely undissociated at physiological pH, and an ester bond that serves as the primary site for **enzymatic hydrolysis** in biological systems [1]. The compound's **partition coefficient** ($\log P = 3.32$) indicates moderate lipophilicity, which influences its distribution in biological systems and its ability to cross cellular membranes. The **hydrogen bond donor count** (1) and **hydrogen bond acceptor count** (2) further define its potential for molecular interactions, while the **rotatable bond count** (4) contributes to its conformational flexibility. These molecular properties collectively determine the compound's behavior in analytical systems and its biotransformation in biological organisms, providing critical parameters for method development in metabolite identification studies.

Analytical Methods for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry has become the cornerstone of modern metabolomics for **untargeted analysis** and metabolite identification [2]. The identification of **Isobutyl salicylate** and its metabolites typically employs **UPLC-QTOF/MS** (Ultra Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry) with electrospray ionization (ESI) in both positive and negative ion modes. For optimal detection, the following instrument parameters are recommended: capillary voltage of 3.0 kV, cone voltage of 25 V, desolvation temperature of 300°C, and a mass range of 50-1000 m/z [2]. The **high mass accuracy** (<5 ppm) provided by QTOF instruments is crucial for distinguishing **Isobutyl salicylate** from other isobaric compounds in complex biological samples.

The **fragmentation pattern** of **Isobutyl salicylate** exhibits characteristic ions that aid in its identification. In positive ion mode, the protonated molecule $[M+H]^+$ at m/z 195.1025 is typically observed, with major fragment ions resulting from the loss of the isobutyl group (C_4H_8) yielding m/z 139.0390, and subsequent decarboxylation producing m/z 95.0491 [1]. In negative ion mode, the deprotonated molecule $[M-H]^-$ at m/z 193.0863 is common, with fragments arising from cleavage of the ester bond. These **diagnostic fragments** provide structural information that confirms the identity of the parent compound and its metabolic products. For **confident identification**, the observed mass accuracy, isotopic pattern, and fragmentation spectrum should all be consistent with the theoretical values for **Isobutyl salicylate**.

Chromatographic Separation and Sample Preparation

Liquid chromatographic separation prior to mass spectrometric analysis is essential for resolving **Isobutyl salicylate** from matrix components in biological samples. A reversed-phase **BEH C8 column** (2.1 × 100 mm, 1.7 μm) with a water-acetonitrile gradient containing 0.1% formic acid has been successfully employed for similar compounds [2]. The recommended gradient starts at 1% acetonitrile, increasing to 90% over 13 minutes at a flow rate of 2 mL/min, with column temperature maintained at 40°C. Under these conditions, **Isobutyl salicylate** typically elutes between 8-10 minutes, depending on the specific instrumentation and matrix.

Table 3: Mass Spectrometric Conditions for **Isobutyl Salicylate** Analysis

Parameter	Setting	Purpose
Ionization Mode	ESI Positive/Negative	Comprehensive detection
Capillary Voltage	3.0 kV	Optimal ion formation
Cone Voltage	25 V	Controlled fragmentation
Desolvation Temperature	300°C	Efficient solvent removal
Desolvation Gas Flow	500 L/h	Enhanced desolvation
Source Temperature	110°C	Ionization stability
Mass Range	50-1000 m/z	Broad metabolite coverage
Collision Energy	5-30 eV	Fragment ion generation

For **sample preparation** from urine matrices, a protein precipitation protocol using acetonitrile (1:4 sample:acetonitrile ratio) followed by vortexing and centrifugation at 10,000 rpm for 10 minutes at 4°C has proven effective [2]. The supernatant is then dried under nitrogen or lyophilization and reconstituted in water-acetonitrile (4:1) prior to analysis. For tissue samples or cellular extracts, **liquid-liquid extraction** with ethyl acetate or methyl tert-butyl ether provides efficient extraction of **Isobutyl salicylate** and its

metabolites. Quality control samples should be prepared by pooling small aliquots from all samples to monitor instrument performance throughout the analysis sequence.

Metabolic Pathways and Bioinformatics Analysis

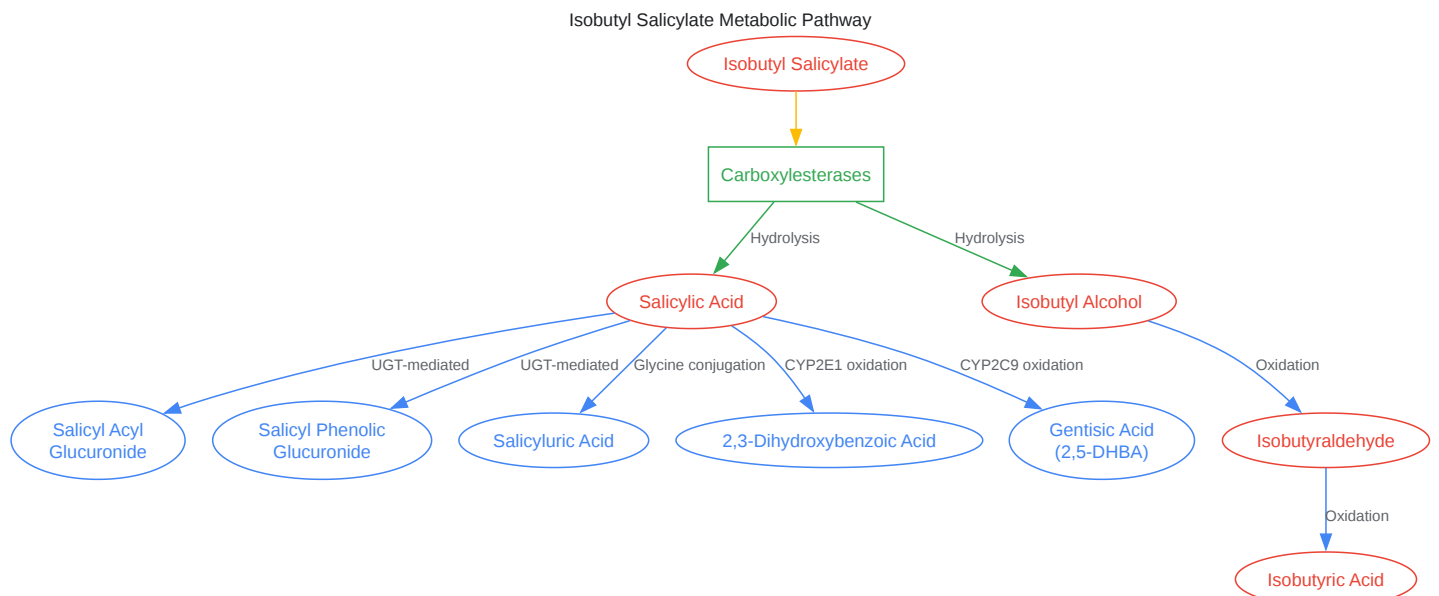
Biotransformation Pathways

Isobutyl salicylate undergoes **predominant biotransformation** via enzymatic hydrolysis to yield **salicylic acid** and **isobutyl alcohol** as primary metabolites [3]. This hydrolysis is primarily mediated by **carboxylesterase enzymes** present in liver tissues and other organs. Recent research using **human liver S9 fractions** has demonstrated that salicylate esters with less bulky alcohol moieties, such as **Isobutyl salicylate**, generally exhibit higher **in vitro intrinsic clearance** (CL_{int, in vitro}) values compared to more sterically hindered derivatives [3]. The rate of this metabolic conversion is influenced by the compound's **lipophilicity**, with lower LogP values generally correlating with higher clearance rates.

The **resulting salicylic acid** can subsequently undergo multiple conjugation reactions, including **glucuronidation** to form salicyl acyl glucuronide and salicyl phenolic glucuronide, as well as **glycine conjugation** to form salicyluric acid [3]. These **phase II metabolites** are predominantly excreted in urine. A smaller fraction of salicylic acid may undergo **oxidative metabolism** via cytochrome P450 enzymes to form 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid). The **isobutyl alcohol** generated from hydrolysis undergoes further oxidation to isobutyraldehyde and then to isobutyric acid, which can enter the valine metabolic pathway or be conjugated with glycine before excretion.

Metabolic Pathway Mapping

The following diagram illustrates the complete metabolic pathway of **Isobutyl salicylate**, incorporating both the primary hydrolysis and subsequent metabolic fates of the resulting products:



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Isobutyl Salicylate metabolic pathway showing hydrolysis and subsequent transformations.

In Vitro to In Vivo Extrapolation (IVIVE)

The translation of **in vitro metabolic data** to **in vivo relevance** requires sophisticated modeling approaches [3]. **High-Throughput Pharmacokinetic (HTPK)** models have been successfully applied to extrapolate in vitro intrinsic clearance values (CL_{int} , in vitro) to human in vivo clearance and half-life values for salicylate esters [3]. These models incorporate **physiologically based pharmacokinetic parameters** including hepatic blood flow, plasma protein binding, and microsomal or S9 protein binding to predict in vivo pharmacokinetics.

The **metabolism factor**—defined as the percentage of substance metabolized to salicylic acid in 24 hours in vivo—can be derived from the predicted half-life using these models [3]. For **Isobutyl salicylate**, this factor is critical for **aggregate exposure assessment** when multiple salicylate esters are present in cosmetic products. Research has demonstrated that **in vitro data input** generally provides more conservative (higher) metabolism factors compared to those derived using solely in silico parameters, suggesting the importance of experimental verification for accurate risk assessment [3].

Biological Activity and Research Applications

Endocrine-Disrupting Potential

Isobutyl salicylate belongs to a class of **alkyl salicylates** that have been investigated for potential **endocrine-disrupting effects**. Recent studies have examined the inhibitory effects of various salicylate esters on human placental **3 β -hydroxysteroid dehydrogenase 1 (h3 β -HSD1)**, a key enzyme in steroid hormone biosynthesis [4]. This enzyme catalyzes the conversion of **pregnenolone to progesterone**, essential for maintaining pregnancy. The inhibition of h3 β -HSD1 can potentially disrupt **placental steroidogenesis**, leading to altered hormone levels that may affect pregnancy outcomes.

The **inhibitory potency** of salicylate esters on h3 β -HSD1 appears to be influenced by the **length and branching of the carbon chain** in the alcohol moiety [4]. In enzymatic assays, **Isobutyl salicylate** demonstrated **moderate inhibition** of h3 β -HSD1, with an IC₅₀ value that places it in the mid-range of potency compared to other alkyl salicylates. The inhibition kinetics suggest a **mixed-type inhibition** pattern, indicating that **Isobutyl salicylate** can bind to both the enzyme and the enzyme-substrate complex. This inhibitory effect exhibits **species-specific sensitivity**, with human placental 3 β -HSD1 generally showing greater sensitivity to inhibition compared to the rat homolog [4].

Research Implications and Regulatory Considerations

The **biological activities** of **Isobutyl salicylate** have important implications for its use in consumer products and its safety assessment. As a potential **endocrine-disrupting chemical**, even at relatively low concentrations, there is a need for careful evaluation of exposure levels, particularly in populations with

increased susceptibility such as pregnant women [4]. The **dose-response relationship** for h3 β -HSD1 inhibition suggests a threshold effect, which could inform the establishment of safe exposure limits.

From a regulatory perspective, the **metabolism factor** derived from IVIVE approaches provides a scientifically robust basis for **aggregate exposure assessment** to salicylic acid from multiple salicylate esters in cosmetic products [3]. This is particularly relevant given that not all salicylate esters contribute equally to systemic salicylic acid exposure due to differences in their **metabolic rates and extents**. The implementation of **metabolism-adjusted factors** in safety assessments represents a more refined approach compared to the traditional assumption of complete conversion, leading to more accurate risk characterization.

Computational Approaches and Network Analysis

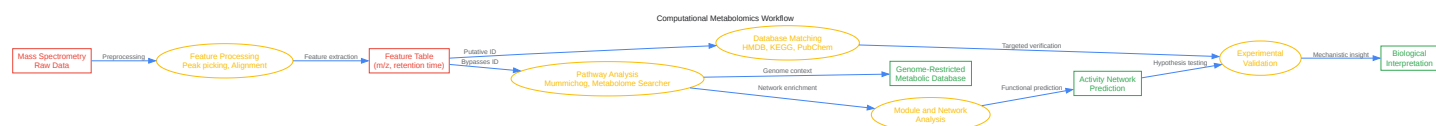
Bioinformatics Tools for Metabolite Identification

The identification of **Isobutyl salicylate** in untargeted metabolomics studies can be enhanced through **bioinformatics approaches** that leverage the collective power of metabolic pathways and networks. Innovative tools such as **Mummichog** and **Metabolome Searcher** enable prediction of functional activity directly from spectral feature tables without a priori metabolite identification [5] [6]. These algorithms address the critical **bottleneck in metabolomics**—the identification of metabolites—by bypassing the need for upfront identification through leveraging the organization of metabolic networks.

The **Mummichog algorithm** operates on the principle that if a list of significant spectral features reflects biological activity, the true metabolites they represent should show enrichment in local structures of the metabolic network, while false matches distribute randomly [5]. This approach allows researchers to **predict network activity** directly from mass spectrometry data, significantly accelerating the discovery process. Similarly, **Metabolome Searcher** facilitates putative compound identification by restricting possible matches to those encoded in an organism's genome, effectively reducing false positives by excluding metabolically impossible compounds [6].

Workflow for Untargeted Metabolomics

The following diagram illustrates the integrated computational workflow for identifying **Isobutyl salicylate** and determining its biological context in untargeted metabolomics studies:



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Computational workflow for metabolite identification and pathway analysis in untargeted metabolomics.

Advanced Computational Methods

For comprehensive structural characterization, **in silico prediction tools** can generate theoretical fragmentation spectra that can be compared with experimental data. These tools use **fragmentation rule databases** and **machine learning algorithms** to predict the most likely fragmentation pathways for a given structure. When applied to **Isobutyl salicylate**, these tools accurately predict the characteristic fragments observed in experimental spectra, providing additional confidence in identification.

Multivariate statistical analysis including Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) are essential for detecting **Isobutyl salicylate** as a potential biomarker in case-control studies [2]. These methods help identify subtle differences in metabolic profiles that might be obscured by biological variability. The **Variable Importance in Projection (VIP)** metric derived from OPLS-DA models helps prioritize **Isobutyl salicylate** and its metabolites for further investigation when they show significant alterations between experimental groups.

Conclusion

The comprehensive identification and characterization of **Isobutyl salicylate** in biological systems requires an **integrated analytical approach** combining high-resolution mass spectrometry, chromatographic separation, computational prediction, and pathway analysis. The compound's **moderate lipophilicity** and **ester functionality** dictate its metabolic fate, primarily through hydrolysis to salicylic acid and isobutyl alcohol, followed by various conjugation and oxidation reactions. The recent identification of its potential to inhibit **placental 3 β -HSD1** highlights the importance of considering endocrine-disrupting effects in safety assessments.

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